Cas no 1934736-85-2 (2-(1-ethoxyethyl)oxirane)

2-(1-Ethoxyethyl)oxirane is a versatile epoxide compound characterized by its reactive oxirane ring and ethoxyethyl substituent. This structure imparts favorable solubility in organic solvents and enhances reactivity in ring-opening reactions, making it valuable in synthetic chemistry applications. The ethoxyethyl group contributes to improved stability and controlled reactivity, allowing for selective modifications in polymer and fine chemical synthesis. Its bifunctional nature enables use as an intermediate in crosslinking agents, coatings, and adhesives. The compound’s balanced reactivity profile ensures efficient incorporation into complex molecular architectures, supporting applications in pharmaceuticals, agrochemicals, and specialty materials. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong acids/bases.
2-(1-ethoxyethyl)oxirane structure
2-(1-ethoxyethyl)oxirane structure
Product Name:2-(1-ethoxyethyl)oxirane
CAS No:1934736-85-2
MF:C6H12O2
MW:116.158282279968
CID:6239789
PubChem ID:118504287
Update Time:2025-05-27

2-(1-ethoxyethyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethoxyethyl)oxirane
    • 1934736-85-2
    • SCHEMBL17247857
    • EN300-1856230
    • Inchi: 1S/C6H12O2/c1-3-7-5(2)6-4-8-6/h5-6H,3-4H2,1-2H3
    • InChI Key: IACDNSUSWONFSG-UHFFFAOYSA-N
    • SMILES: O1CC1C(C)OCC

Computed Properties

  • Exact Mass: 116.083729621g/mol
  • Monoisotopic Mass: 116.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 72.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 21.8Ų

2-(1-ethoxyethyl)oxirane Pricemore >>

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Additional information on 2-(1-ethoxyethyl)oxirane

Recent Advances in the Application of 1934736-85-2 and 2-(1-ethoxyethyl)oxirane in Chemical Biology and Pharmaceutical Research

The chemical compound with CAS number 1934736-85-2 and the specific product 2-(1-ethoxyethyl)oxirane have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being explored for their potential applications in drug discovery, medicinal chemistry, and as intermediates in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their significance and potential impact on the industry.

Recent studies have demonstrated that 1934736-85-2 serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents. For instance, researchers have utilized this compound in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. The ability to modify its core structure allows for the creation of diverse derivatives with tailored biological activities.

2-(1-ethoxyethyl)oxirane, on the other hand, has shown promise as a key intermediate in the production of chiral compounds. Its epoxide functionality enables ring-opening reactions that can lead to the formation of highly functionalized molecules with stereochemical precision. Recent publications have highlighted its use in the asymmetric synthesis of pharmaceutical ingredients, where control over stereochemistry is crucial for drug efficacy and safety.

One notable study published in the Journal of Medicinal Chemistry explored the use of 1934736-85-2 in the development of kinase inhibitors. The research team successfully incorporated this compound into their lead optimization strategy, resulting in molecules with improved potency and selectivity. The study also provided insights into the structure-activity relationships (SAR) of these inhibitors, which could guide future drug design efforts.

In parallel, advancements in green chemistry have led to more sustainable synthetic routes for 2-(1-ethoxyethyl)oxirane. Researchers have developed catalytic methods that minimize waste generation and reduce the use of hazardous reagents while maintaining high yields and enantioselectivity. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly manufacturing processes.

The combination of these two compounds in synthetic strategies has opened new possibilities for drug discovery. Recent work has demonstrated their complementary roles in multi-step syntheses, where 1934736-85-2 provides a stable scaffold and 2-(1-ethoxyethyl)oxirane introduces crucial stereocenters. This synergistic approach has been particularly valuable in the construction of complex natural product analogs with therapeutic potential.

Looking ahead, researchers anticipate that further exploration of these compounds will yield additional insights into their reactivity and applications. Ongoing studies are investigating their potential in targeted drug delivery systems and as probes for biological target identification. The continued development of synthetic methodologies involving these compounds is expected to contribute significantly to the advancement of pharmaceutical sciences.

In conclusion, 1934736-85-2 and 2-(1-ethoxyethyl)oxirane represent important tools in modern chemical biology and pharmaceutical research. Their unique properties and versatility make them valuable assets in drug discovery and development. As research in this area progresses, these compounds are likely to play increasingly important roles in addressing unmet medical needs and advancing therapeutic innovation.

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